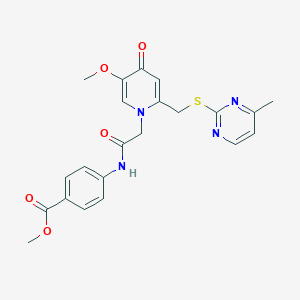
methyl 4-(2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "methyl 4-(2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate" is a complex molecule that appears to be related to various research areas, including the synthesis of heterocyclic compounds, crystal and molecular structure analysis, and potential biological activities. The molecule contains several functional groups, such as methoxy, thiomethyl, oxopyridin, and acetamido, which are common in medicinal chemistry and synthetic organic chemistry.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions with various reagents and conditions. For instance, the synthesis of related compounds has been reported using starting materials like methyl 2-benzoylamino-3-dimethylaminopropenoate, which reacts with carbocyclic and heterocyclic 1,3-diketones to afford various derivatives . Another related synthesis involves the condensation of methyl 4-bromobenzoate and iso-vanilline to produce methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography and Density Functional Theory (DFT). For example, the crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, were reported, providing insights into the arrangement of atoms and the geometry of the molecule . Such structural analyses are crucial for understanding the properties and reactivity of the compound .
Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions due to its functional groups. For example, the methoxy and thiomethyl groups could be involved in nucleophilic substitution reactions, while the oxopyridin and acetamido groups might participate in condensation and cyclization reactions . The reactivity of such a molecule could lead to the synthesis of diverse heterocyclic structures, which are often found in pharmaceutical agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For example, the presence of hydrogen bonding in related compounds like 2-amino-4-methoxy-6-methylpyrimidine can affect their solubility and melting points . Additionally, the anticonvulsant activities of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides suggest that the compound might also exhibit biological activities, which could be related to its physical and chemical properties .
Applications De Recherche Scientifique
Synthesis and Heterocyclic Compound Development
- Novel heterocyclic compounds derived from similar structural frameworks have shown significant potential in medicinal chemistry. For instance, a study on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone reported these compounds as potential anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). These findings highlight the chemical versatility and biological relevance of compounds with similar complex structures.
Photophysical and Photochemical Properties
- The exploration of photophysical and photochemical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, for example, demonstrates the importance of substituent effects on luminescence properties, which is critical for applications in material science and organic electronics (Kim et al., 2021).
Anticancer and Antiviral Activities
- The chemical synthesis of analogues and derivatives closely related to the compound has been pursued for their potential anticancer and antiviral activities. A study on 5-deaza analogues of aminopterin and folic acid, for instance, demonstrated significant in vitro and in vivo anticancer activity, underscoring the therapeutic potential of complex pyrimidine derivatives (Su et al., 1986).
Antimicrobial Activity
- Research on the synthesis and biological evaluation of various N-aryl amino-4-acetamido-2-ethoxy benzamides, which share structural similarities, revealed antimicrobial activity, indicating the broader pharmacological applications of such compounds (Padaliya & Parsania, 2015).
Novel Synthetic Pathways
- Innovative synthetic pathways for complex heterocycles related to the compound of interest are crucial for advancing pharmaceutical research. For example, a novel method for the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones from similar starting materials offers new avenues for the development of compounds with potential biological activities (Osyanin et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-14-8-9-23-22(24-14)32-13-17-10-18(27)19(30-2)11-26(17)12-20(28)25-16-6-4-15(5-7-16)21(29)31-3/h4-11H,12-13H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACOKGBPJIURET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



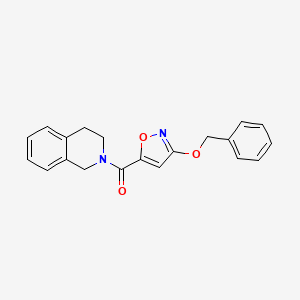
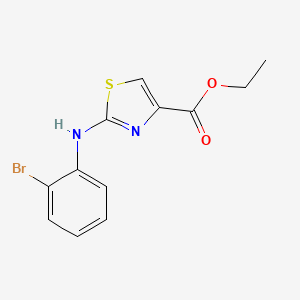
![N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2506347.png)
![1-[4-[4-(4-Methylpyrimidin-2-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2506348.png)

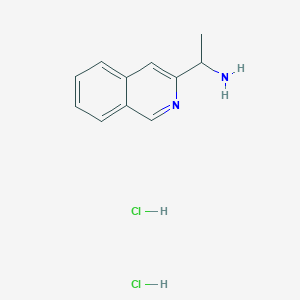
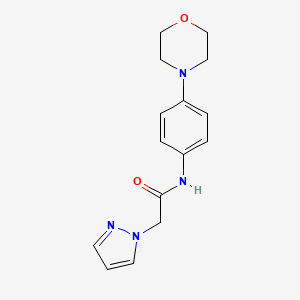
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)
![2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2506357.png)


![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2506361.png)